Dibehenyldimonium methosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

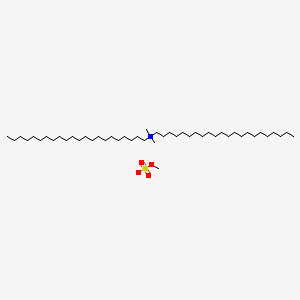

Dibehenyldimonium methosulfate: is a quaternary ammonium compound primarily used in cosmetic and personal care products. It is known for its antistatic, hair conditioning, and emulsifying properties. The compound contains behenyl alcohol (1-docosanol) as the alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibehenyldimonium methosulfate is synthesized through the quaternization of behenyl amine with dimethyl sulfate. The reaction typically involves the following steps:

- The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete quaternization.

- The product is then purified through filtration and washing to remove any unreacted starting materials and by-products.

Behenyl amine: is reacted with in the presence of a solvent such as .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale reactors: to handle the increased volume of reactants.

Automated systems: for precise control of reaction conditions such as temperature, pressure, and mixing.

Continuous purification processes: to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibehenyldimonium methosulfate undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The behenyl alcohol component can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nucleophiles: such as or for substitution reactions.

Oxidizing agents: like or for oxidation reactions.

Reducing agents: such as for reduction reactions.

Major Products:

Substitution Products: Formation of new quaternary ammonium compounds.

Oxidation Products: Behenyl aldehyde or behenic acid.

Reduction Products: Reduced forms of the quaternary ammonium compound.

Scientific Research Applications

Chemistry: Dibehenyldimonium methosulfate is used as a surfactant and emulsifying agent in various chemical formulations. It helps in the formation of stable emulsions and enhances the solubility of hydrophobic compounds .

Biology: In biological research, it is used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.

Industry: this compound is widely used in the cosmetic industry as a conditioning agent in hair care products. It imparts softness, smoothness, and reduces static in hair .

Mechanism of Action

Mechanism: The primary mechanism of action of dibehenyldimonium methosulfate involves its interaction with the surface of hair and skin. The quaternary ammonium group binds to the negatively charged sites on the hair and skin, reducing static and providing conditioning effects.

Molecular Targets and Pathways:

Hair: The compound targets the cuticle layer of the hair, forming a protective film that smooths and conditions the hair.

Skin: It interacts with the stratum corneum, enhancing moisture retention and providing a soft feel.

Comparison with Similar Compounds

Steardimonium methosulfate: Contains a stearyl (C18) carbon chain and is used for similar conditioning and emulsifying purposes.

Laurdimonium methosulfate: Contains a lauryl (C12) hydrocarbon residue and is also used as a conditioning agent in personal care products.

Uniqueness: Dibehenyldimonium methosulfate is unique due to its longer carbon chain (C22), which provides enhanced conditioning and antistatic properties compared to shorter-chain quaternary ammonium compounds.

Properties

CAS No. |

89004-51-3 |

|---|---|

Molecular Formula |

C46H96N.CH3O4S C47H99NO4S |

Molecular Weight |

774.4 g/mol |

IUPAC Name |

di(docosyl)-dimethylazanium;methyl sulfate |

InChI |

InChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

SUJJVADBDGTKJX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.